

# t-Boc-Aminooxy-PEG7-methane: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	t-Boc-Aminooxy-PEG7-methane	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **t-Boc-Aminooxy-PEG7-methane**. This versatile heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

# **Core Chemical Identity and Properties**

**t-Boc-Aminooxy-PEG7-methane** is a polyethylene glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a methane group at the other. The PEG7 chain enhances aqueous solubility and provides a flexible spacer arm. The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive aminooxy group, which can then form a stable oxime bond with an aldehyde or ketone.

A summary of its key chemical and physical properties is presented in the table below:



Property	Value
CAS Number	2055041-27-3
Molecular Formula	C20H41NO10
Molecular Weight	455.55 g/mol
Purity	Typically ≥95%
Appearance	Solid powder
Solubility	Soluble in Water, DMSO, DCM, and DMF.
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.

### **Chemical Structure**

The chemical structure of **t-Boc-Aminooxy-PEG7-methane** consists of a terminal t-Boc protected aminooxy group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal methane group.

Caption: Chemical structure of **t-Boc-Aminooxy-PEG7-methane**.

# **Applications in Research and Drug Development**

The primary application of **t-Boc-Aminooxy-PEG7-methane** is as a bifunctional linker in the synthesis of more complex molecules, particularly in the field of drug development.

- PROTACs: This linker is widely used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
- Bioconjugation: The aminooxy group, after deprotection, can be chemoselectively ligated to
  molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. This
  is a common strategy for attaching PEG chains to proteins, peptides, or other biomolecules
  to improve their pharmacokinetic properties.



# **Experimental Protocols**

The following are generalized protocols for the use of **t-Boc-Aminooxy-PEG7-methane** in a typical bioconjugation workflow. These should be optimized for specific applications.

# **Boc Deprotection of t-Boc-Aminooxy-PEG7-methane**

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

#### Materials:

- t-Boc-Aminooxy-PEG7-methane
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Dissolve t-Boc-Aminooxy-PEG7-methane in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of the compound).
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA to the solution (typically 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.



- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG7-methane.

# Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected Aminooxy-PEG7-methane to a target molecule containing a carbonyl group.

#### Materials:

- Deprotected Aminooxy-PEG7-methane
- Aldehyde- or ketone-containing target molecule
- Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)
- Aniline (optional, as a catalyst)
- Standard laboratory glassware

#### Procedure:

- Dissolve the deprotected Aminooxy-PEG7-methane and the target molecule in the chosen anhydrous solvent. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG linker is often used.
- If desired, add a catalytic amount of aniline to the reaction mixture.



- Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or NMR).
- Upon completion, the reaction mixture can be purified using techniques such as flash column chromatography, preparative HPLC, or dialysis, depending on the properties of the final conjugate.

# **Logical Workflow Diagram**

The following diagram illustrates a typical experimental workflow for the use of **t-Boc-Aminooxy-PEG7-methane** in bioconjugation.



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